molecular formula C17H18ClN3O4S B7537471 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide

3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide

Cat. No. B7537471
M. Wt: 395.9 g/mol
InChI Key: VHKIHFUWYJSNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide, also known as CPI-1189, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of sulfonylureas and has been shown to have promising effects on various biological processes.

Mechanism of Action

3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide is believed to exert its neuroprotective effects by modulating the activity of various signaling pathways in the brain. It has been shown to activate the protein kinase C (PKC) pathway, which is involved in the regulation of neuronal survival and growth. Additionally, 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cellular processes such as proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide is its potential therapeutic applications in the treatment of neurodegenerative disorders. Additionally, it has been shown to have a favorable safety profile in animal studies. However, one limitation of 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide is its relatively low potency compared to other compounds in its class.

Future Directions

There are several potential future directions for research on 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully elucidate the mechanisms underlying its neuroprotective effects. Finally, there is potential for the development of more potent analogs of 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide with improved therapeutic efficacy.

Synthesis Methods

The synthesis of 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide involves several steps, including the reaction of 3-chlorobenzenesulfonyl chloride with N-methyl-3-aminobenzamide to form 3-[3-(N-methyl-3-aminobenzamido)phenyl]sulfonyl chloride. This intermediate is then reacted with 3-aminopropionic acid to form 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide.

Scientific Research Applications

3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-19-17(23)12-4-2-6-14(10-12)21-16(22)8-9-20-26(24,25)15-7-3-5-13(18)11-15/h2-7,10-11,20H,8-9H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKIHFUWYJSNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)CCNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide

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